

Application Note: Quantitative Analysis of Fraxidin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: *Fraxidin*

Cat. No.: *B1674052*

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Introduction

Fraxidin (8-Hydroxy-6,7-dimethoxycoumarin) is a natural coumarin found in various plant species.^[1] As a compound of interest in pharmaceutical and botanical research, a reliable and accurate analytical method for its quantification is essential. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Fraxidin** using an analytical standard. The method is suitable for routine quality control and research applications.

Chemical Properties of Fraxidin Analytical Standard

Property	Value
Chemical Name	8-Hydroxy-6,7-dimethoxycoumarin
Synonyms	Fraxidin
CAS Number	525-21-3
Molecular Formula	C ₁₁ H ₁₀ O ₅
Molecular Weight	222.19 g/mol
Purity (HPLC)	≥95%

HPLC Method Parameters

A gradient HPLC method was developed for the optimal separation and quantification of **Fraxidin**.

Parameter	Specification
HPLC System	Agilent 1260 Infinity II LC or equivalent
Column	C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 µL
Detection Wavelength	330 nm
Run Time	25 minutes

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare a primary stock solution of **Fraxidin** and a series of working standard solutions for calibration.

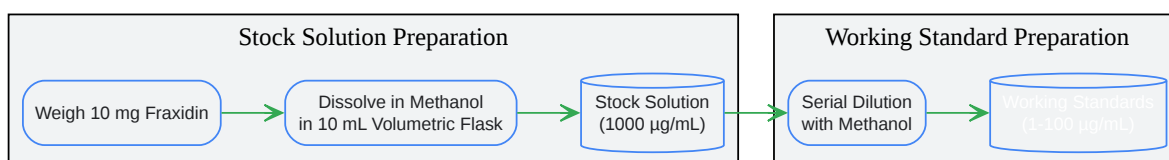
Materials:

- **Fraxidin** analytical standard (≥95% purity)
- HPLC-grade Methanol
- Volumetric flasks (10 mL, 50 mL)

- Micropipettes

Protocol:

- Stock Solution (1000 µg/mL):
 1. Accurately weigh approximately 10 mg of **Fraxidin** analytical standard.
 2. Transfer the weighed standard into a 10 mL volumetric flask.
 3. Dissolve the standard in HPLC-grade Methanol and make up the volume to the mark.
 4. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions:
 1. Prepare a series of working standard solutions by serially diluting the stock solution with Methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.



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*Workflow for the preparation of **Fraxidin** standard solutions.*

Calibration Curve Construction

Objective: To establish a linear relationship between the concentration of **Fraxidin** and the detector response.

Protocol:

- Inject 10 µL of each working standard solution (1, 5, 10, 25, 50, and 100 µg/mL) into the HPLC system.

- Record the peak area for **Fraxidin** at each concentration.
- Plot a calibration curve of peak area versus concentration.
- Perform a linear regression analysis to determine the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Parameter	Result
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (R^2)	> 0.999
Limit of Detection (LOD)	0.25 µg/mL
Limit of Quantification (LOQ)	0.75 µg/mL
Accuracy (Recovery %)	98.5% - 101.2%
Precision (RSD %)	< 2.0%

Sample Analysis Protocol

Objective: To quantify the amount of **Fraxidin** in an unknown sample.

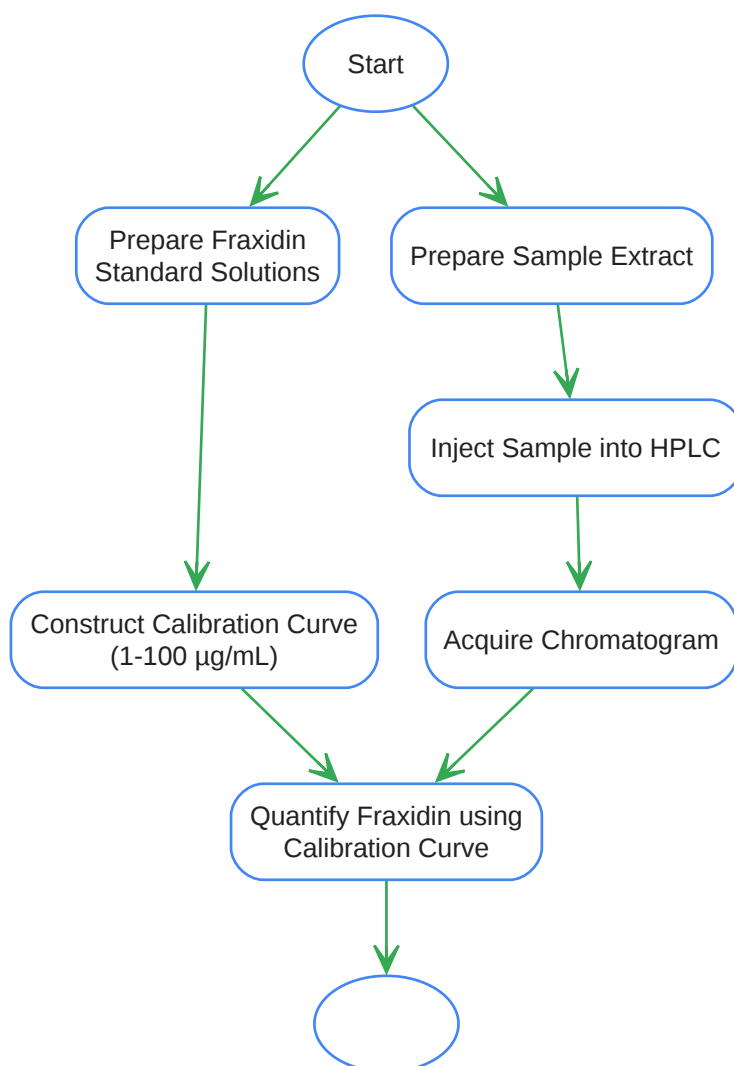
Materials:

- Sample containing **Fraxidin**
- HPLC-grade Methanol
- Syringe filters (0.45 µm)

Protocol:

- Sample Preparation:

1. Accurately weigh a known amount of the sample.
 2. Extract **Fraxidin** from the sample using a suitable solvent (e.g., Methanol) and sonication.
 3. Filter the extract through a 0.45 μm syringe filter into an HPLC vial.
- HPLC Analysis:
 1. Inject 10 μL of the prepared sample into the HPLC system.
 2. Record the chromatogram and identify the **Fraxidin** peak based on the retention time obtained from the standard injections.
 - Quantification:
 1. Determine the peak area of **Fraxidin** in the sample chromatogram.
 2. Calculate the concentration of **Fraxidin** in the sample using the equation from the calibration curve.



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*Overall workflow for the HPLC analysis of **Fraxidin**.*

Conclusion

The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of **Fraxidin** in various samples. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided protocols offer a step-by-step guide for the preparation of standards, construction of a calibration curve, and analysis of samples.

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References

- 1. extrasynthese.com [extrasynthese.com]
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